molecular formula C9H16ClNO2 B2515628 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride CAS No. 2361731-35-1

3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride

Cat. No.: B2515628
CAS No.: 2361731-35-1
M. Wt: 205.68
InChI Key: KJBXNFZVXWSHAZ-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride: is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the Mannich reaction, where an aromatic ketone, paraformaldehyde, and dimethylamine are reacted in a one-pot tandem Mannich annulation . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: This compound has shown potential in biological studies, particularly in the development of antiprotozoal agents. It has been tested for its activity against Plasmodium falciparum and Trypanosoma brucei, showing promising results .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have been investigated for their antimalarial and antitrypanosomal activities .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and solubility make it suitable for various formulations.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of protozoan parasites. The compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasites .

Comparison with Similar Compounds

Uniqueness: 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride is unique due to its specific ring structure and the position of the carboxylic acid group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-3-6-1-2-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBXNFZVXWSHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1CC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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